Enzymatic Substrate Efficacy: 4-Methylindole vs. Indole and Regioisomers with Tryptophan Synthase
The 4-methyl group on the indole ring significantly impairs the compound's ability to serve as a substrate for tryptophan synthase from *Neurospora crassa*. In a comparative study, 4-methylindole was found to be a much less effective substrate than the parent indole molecule [1]. Among the four Bz-methylindole regioisomers, the 4- and 7-methyl compounds were the most effective, followed by the 6- and 5-methyl compounds in descending order of effectiveness [1]. The low affinity of the enzyme for 4-methylindole is specifically ascribed to the steric shielding of the 3-position by the 4-methyl group [1].
| Evidence Dimension | Enzymatic substrate efficacy |
|---|---|
| Target Compound Data | 4-Methylindole is a 'much less effective substrate' than indole, with its affinity compromised due to shielding of the 3-position. |
| Comparator Or Baseline | Indole (parent compound); 5-methylindole, 6-methylindole, 7-methylindole. |
| Quantified Difference | The 4- and 7-methyl compounds are the most effective substrates among the methylindoles, followed by the 6- and then 5-methyl compounds. The low affinity of 4-methylindole is attributed to steric shielding. |
| Conditions | *Neurospora crassa* tryptophan synthase enzyme assay. |
Why This Matters
This data proves that 4-methyl-1H-indol-3-amine is not a simple analog; its unique steric profile dictates its biological interactions, making it essential for studies where this specific steric effect is the experimental variable.
- [1] The behaviour of the Bz-methylindoles as substrates and inhibitors for Neurospora crassa tryptophan synthase. Biochemical Journal, 1962. View Source
